12-(Tert-butoxy)-12-oxododecanoic acid

Description

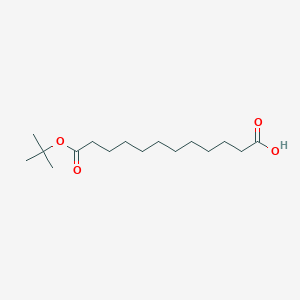

Structure

3D Structure

Properties

IUPAC Name |

12-[(2-methylpropan-2-yl)oxy]-12-oxododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-16(2,3)20-15(19)13-11-9-7-5-4-6-8-10-12-14(17)18/h4-13H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGCFKJIPBRJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291083 | |

| Record name | 1-(1,1-Dimethylethyl) dodecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234081-98-2 | |

| Record name | 1-(1,1-Dimethylethyl) dodecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234081-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) dodecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-(tert-butoxy)-12-oxododecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 12-(tert-butoxy)-12-oxododecanoic acid from dodecanedioic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 12-(tert-butoxy)-12-oxododecanoic acid, a valuable bifunctional molecule, from dodecanedioic acid. The selective mono-esterification of a symmetrical dicarboxylic acid presents a unique chemical challenge. This document details the prevalent synthetic methodologies, with a focus on a robust and widely utilized protocol involving dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Furthermore, alternative synthetic strategies are discussed and compared. This guide includes detailed experimental protocols, quantitative data analysis, and visual representations of the reaction pathway and experimental workflow to aid researchers in the successful synthesis and characterization of the target compound.

Introduction

This compound is a derivative of dodecanedioic acid where one of the carboxylic acid groups is protected as a tert-butyl ester. This mono-protected C12-diacid is a crucial building block in various fields, including pharmaceutical sciences and materials science. Its utility lies in its bifunctional nature, possessing a sterically hindered ester for selective deprotection under acidic conditions and a free carboxylic acid available for further chemical modification. This allows for its use as a linker in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The primary challenge in the synthesis of this compound from dodecanedioic acid is achieving selective mono-esterification while minimizing the formation of the di-ester byproduct. This guide explores the chemical strategies employed to overcome this hurdle.

Synthetic Methodologies

Several methods have been developed for the selective mono-esterification of dicarboxylic acids. The choice of method often depends on factors such as scale, desired purity, and available reagents.

Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Mediated Esterification

The Steglich esterification, which utilizes DCC as a coupling agent and DMAP as a catalyst, is a mild and effective method for the formation of esters, particularly from sterically hindered alcohols like tert-butanol. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate and suppressing side reactions. This method is often favored for its good yields and relatively simple procedure.

N,N-Dimethylformamide Di-tert-butyl Acetal Method

Another approach involves the use of N,N-dimethylformamide di-tert-butyl acetal. This reagent reacts with the dicarboxylic acid to form the mono-tert-butyl ester. While this method can provide good yields, the reagent can be costly.

Orthogonal Protection Strategy

A more complex but highly selective method involves a multi-step process. First, one of the carboxylic acid groups is protected with a group that can be removed under conditions that do not affect the desired tert-butyl ester. For instance, a benzyl ester can be formed, followed by the tert-butylation of the other carboxylic acid. Finally, the benzyl group is removed via hydrogenolysis to yield the desired product. This method offers excellent selectivity but involves more synthetic steps, potentially lowering the overall yield.

Quantitative Data Summary

The following table summarizes the reported yields for different synthetic approaches to long-chain dicarboxylic acid mono-tert-butyl esters. It is important to note that yields can vary based on reaction scale and optimization of conditions.

| Method | Reagents | Substrate | Reported Yield | Reference |

| DCC/DMAP | Dodecanedioic acid, tert-butanol, DCC, DMAP | Dodecanedioic acid | ~50% | [1] |

| Acetal | Octadecanedioic acid, N,N-dimethylformamide di-tert-butyl acetal | Octadecanedioic acid | 57% | [2] |

| Chlorination | Octadecanedioic acid, thionyl chloride, tert-butanol | Octadecanedioic acid | 39% | [2] |

| Orthogonal Protection | Hexadecanedioic acid monobenzyl ester | Hexadecanedioic acid | >75% (overall) | [2] |

Detailed Experimental Protocol: DCC/DMAP Method

This section provides a detailed protocol for the synthesis of this compound based on the DCC/DMAP mediated esterification.[1]

Materials:

-

Dodecanedioic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of dodecanedioic acid (15 g, 65 mmol) and a catalytic amount of DMAP in anhydrous THF (80 mL) at 0 °C, add tert-butanol (64 mL, 650 mmol).[1]

-

Slowly add a solution of DCC (16 g, 78 mmol) in anhydrous THF (20 mL) to the reaction mixture at 0 °C.[1]

-

Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours.[1]

-

After 24 hours, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by silica gel column chromatography using a gradient elution of 20% to 40% ethyl acetate in hexane to afford the pure this compound.[1]

-

The final product is isolated as a colorless solid (9 g, 50% yield).[1]

Mandatory Visualizations

Reaction Pathway

Caption: DCC/DMAP mediated synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.4 ppm. The methylene protons of the long aliphatic chain will appear as a series of multiplets between δ 1.2 and 2.4 ppm. The triplet corresponding to the methylene group alpha to the free carboxylic acid will be shifted downfield compared to the triplet alpha to the ester. The acidic proton of the carboxylic acid will appear as a broad singlet, the chemical shift of which is concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and for the methyl carbons of the tert-butyl group around δ 28 ppm. The carbonyl carbon of the ester will appear around δ 173 ppm, while the carbonyl carbon of the carboxylic acid will be slightly further downfield. The methylene carbons will appear in the range of δ 24-35 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (286.41 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, and two distinct C=O stretching bands for the carboxylic acid and the ester functionalities, typically in the range of 1700-1740 cm⁻¹.

Conclusion

This technical guide has outlined the synthesis of this compound from dodecanedioic acid, with a detailed focus on the DCC/DMAP mediated esterification method. The provided experimental protocol, quantitative data, and visual aids are intended to equip researchers with the necessary information for the successful preparation and characterization of this important chemical intermediate. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity needs, and economic considerations.

References

An In-depth Technical Guide to the Physicochemical Properties of Dodecanedioic Acid Mono-tert-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid mono-tert-butyl ester is a bifunctional organic molecule of significant interest in pharmaceutical and materials science. Its structure, featuring a long aliphatic chain, a terminal carboxylic acid, and a sterically hindered tert-butyl ester, imparts unique physicochemical properties that make it a valuable intermediate in complex organic syntheses. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and insights into its application in drug development, particularly as a linker in the synthesis of long-acting peptide therapeutics.

Core Physicochemical Properties

The physicochemical properties of dodecanedioic acid mono-tert-butyl ester are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical processes, including reaction kinetics, purification, and formulation.

General and Physical Properties

| Property | Value | Source |

| Chemical Name | Dodecanedioic acid mono(1,1-dimethylethyl) ester | N/A |

| Synonyms | tert-Butyl Hydrogen Dodecanedioate, 12-(tert-Butoxy)-12-oxododecanoic acid | N/A |

| CAS Number | 234081-98-2 | N/A |

| Molecular Formula | C₁₆H₃₀O₄ | N/A |

| Molecular Weight | 286.41 g/mol | N/A |

| Appearance | White to light yellow powder or crystal | N/A |

| Melting Point | 40 °C | [1] |

| Boiling Point | 389.1 ± 15.0 °C (Predicted) | [1] |

| Density | 0.984 ± 0.06 g/cm³ (Predicted) | [1] |

Solubility and Partitioning Characteristics

| Property | Value | Source |

| Solubility | Soluble in Toluene. Long-chain mono-tert-butyl dicarboxylic acid esters are generally soluble in organic solvents such as Tetrahydrofuran (THF) and Dimethyl sulfoxide (DMSO).[2][] | [1] |

| pKa | 4.78 ± 0.10 (Predicted) | [1] |

| LogP | Not experimentally determined. A related compound, tert-butyl dodecanoate, has a calculated XLogP3 of 6.3. | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard methods used in organic chemistry and pharmaceutical sciences.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline dodecanedioic acid mono-tert-butyl ester is finely crushed and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of high purity.

Boiling Point Determination

For high-boiling point liquids or solids that can be melted without decomposition, the boiling point is a key physical constant.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of the substance is placed in a micro-distillation apparatus, which includes a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.

-

Measurement: The temperature is recorded when the vapor temperature is constant and the liquid is distilling at a steady rate. This constant temperature is the boiling point. For accuracy, the atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of dodecanedioic acid mono-tert-butyl ester is dissolved in a suitable solvent mixture, typically water-miscible organic solvent and water, due to its limited water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

System Preparation: A reversed-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: Dodecanedioic acid mono-tert-butyl ester is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

-

Calculation: The retention time of the sample is used to calculate its retention factor (k'). The LogP of the compound is then determined from the calibration curve.

Application in Drug Development: A Synthetic Linker

Dodecanedioic acid mono-tert-butyl ester and similar long-chain dicarboxylic acid monoesters are crucial intermediates in the synthesis of modified peptide therapeutics, such as Glucagon-Like Peptide-1 (GLP-1) analogues used in the treatment of type 2 diabetes and obesity.[5][6] The bifunctional nature of these molecules allows them to act as linkers, attaching a lipophilic side chain to the peptide backbone. This modification enhances the drug's half-life in the body by promoting binding to serum albumin.[5]

The tert-butyl ester group serves as a protecting group for one of the carboxylic acids, allowing for selective reaction at the free carboxylic acid end.[5] The protected end can be deprotected later in the synthesis to allow for further modifications if needed.

Synthetic Pathway Workflow

The following diagram illustrates the general workflow for incorporating a dicarboxylic acid monoester linker into a peptide therapeutic.

References

- 1. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dodecanoic acid tert-butyl ester | C16H32O2 | CID 138943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Design, synthesis, and biological evaluation of a potential long-acting glucagon-like peptide-1 (GLP-1) analog - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 12-(tert-butoxy)-12-oxododecanoic Acid for Drug Development Professionals

Introduction

12-(tert-butoxy)-12-oxododecanoic acid, identified by CAS number 234081-98-2, is a bifunctional organic molecule increasingly utilized in the field of targeted protein degradation. Also known by synonyms such as Dodecanedioic acid mono-tert-butyl ester and tert-Butyl Hydrogen Dodecanedioate, this compound serves as a flexible and versatile linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2]

PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule. This compound, with its long aliphatic chain, offers a flexible linkage that can be readily incorporated into PROTAC design. This guide provides a comprehensive overview of its properties, synthesis, and application in the development of novel protein degraders.

Physicochemical and Spectral Data

| Property | Value | Source |

| CAS Number | 234081-98-2 | [1] |

| Molecular Formula | C₁₆H₃₀O₄ | [1] |

| Molecular Weight | 286.41 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | N/A |

| Synonyms | Dodecanedioic acid, mono(1,1-dimethylethyl) ester; 1-(1,1-Dimethylethyl) dodecanedioate | [2] |

Representative Spectral Data:

| Spectrum Type | Expected Characteristics |

| ¹H NMR | A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group. A triplet around 2.2-2.4 ppm for the methylene group alpha to the carboxylic acid. A broad singlet for the carboxylic acid proton. Multiple multiplets in the 1.2-1.7 ppm region for the methylene protons of the long alkyl chain. |

| ¹³C NMR | A signal around 80 ppm for the quaternary carbon of the tert-butyl group and a signal around 28 ppm for the methyl carbons of the tert-butyl group. A signal around 180 ppm for the carboxylic acid carbon and a signal around 173 ppm for the ester carbonyl carbon. Multiple signals in the 24-35 ppm range for the methylene carbons of the alkyl chain. |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage of the alkyl chain. |

| Infrared (IR) Spectroscopy | A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A sharp C=O stretching band for the ester around 1730 cm⁻¹ and another for the carboxylic acid around 1700 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. |

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of mono-tert-butyl esters of dicarboxylic acids involves the reaction of the diacid with tert-butanol in the presence of a coupling agent and a catalyst.

Materials:

-

Dodecanedioic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolve dodecanedioic acid, a molar excess of tert-butanol, and a catalytic amount of DMAP in THF at 0°C.

-

Slowly add a solution of DCC (1.2 equivalents) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a white solid.

Solid-Phase Synthesis of a PROTAC using this compound as a Linker

This protocol describes a general method for the solid-phase synthesis of a PROTAC, where this compound serves as the linker. This method assumes the use of a resin-bound E3 ligase ligand and a free protein of interest (POI) ligand.

Materials:

-

Rink amide resin pre-loaded with an amine-functionalized E3 ligase ligand

-

This compound

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Amine-functionalized POI ligand

Procedure:

-

Resin Swelling: Swell the E3 ligase ligand-loaded resin in DMF in a solid-phase synthesis vessel.

-

Linker Coupling:

-

In a separate vial, pre-activate this compound (3 equivalents) with PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated linker solution to the resin and shake at room temperature for 4 hours.

-

Wash the resin with DMF, DCM, and then DMF.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 20% TFA in DCM for 30 minutes to remove the tert-butyl protecting group from the linker.

-

Wash the resin with DCM, 10% DIPEA in DCM, and then DMF.

-

-

POI Ligand Coupling:

-

Pre-activate the amine-functionalized POI ligand (3 equivalents) with PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated POI ligand solution to the resin and shake at room temperature overnight.

-

Wash the resin with DMF, DCM, and methanol.

-

-

Cleavage and Purification:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the product and wash with cold ether.

-

Purify the crude PROTAC by preparative reverse-phase HPLC.

-

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol provides a method to assess the efficacy of a newly synthesized PROTAC in degrading its target protein in a cellular context.[4]

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours). Include a positive control with a known degrader if available, and a negative control where cells are pre-treated with a proteasome inhibitor before adding the PROTAC.

-

-

Cell Lysis:

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody, or use a multiplex imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.

-

Visualizations

The following diagrams illustrate the key processes involving this compound in the context of PROTAC-mediated protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Solid-phase synthesis workflow for a PROTAC.

Caption: Western blot workflow for assessing protein degradation.

References

Spectroscopic and Analytical Profile of 12-(tert-butoxy)-12-oxododecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 12-(tert-butoxy)-12-oxododecanoic acid, a bifunctional molecule featuring a long aliphatic chain terminated by a carboxylic acid and a tert-butyl ester. While specific experimental spectra for this compound are not publicly available, this document presents predicted data based on the analysis of its chemical structure and established spectroscopic principles for its constituent functional groups. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

-

IUPAC Name: this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the typical spectroscopic behavior of long-chain carboxylic acids and tert-butyl esters.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| 2.35 | Triplet | 2H | -CH₂-COOH |

| 2.20 | Triplet | 2H | -CH₂-COO-tBu |

| 1.63 | Multiplet | 4H | -CH₂-CH₂-COOH & -CH₂-CH₂-COO-tBu |

| 1.44 | Singlet | 9H | -C(CH₃)₃ |

| 1.2-1.4 | Multiplet | 12H | -(CH₂)₆- |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | -COOH |

| ~173 | -COO-tBu |

| ~80 | -C(CH₃)₃ |

| ~34 | -CH₂-COOH |

| ~35 | -CH₂-COO-tBu |

| ~29 | -(CH₂)ₙ- |

| ~28 | -C(CH₃)₃ |

| ~25 | -CH₂-CH₂-COOH |

| ~25 | -CH₂-CH₂-COO-tBu |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer)[7][8] |

| 2920, 2850 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (tert-butyl ester) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer)[8] |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1250, 1150 | Strong | C-O stretch (ester and carboxylic acid)[7] |

| ~920 | Broad | O-H bend (carboxylic acid dimer) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 286.21 | [M]⁺ (Molecular Ion) |

| 229.18 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 211.17 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of fatty acids and related long-chain molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Apodization: Happ-Genzel.

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

Mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation (for ESI):

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Acquisition Parameters (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

Data Processing:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Analyze the fragmentation pattern to aid in structural confirmation.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the functional groups in this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship of functional groups in the target molecule.

References

- 1. americanelements.com [americanelements.com]

- 2. 234081-98-2|this compound|BLD Pharm [bldpharm.com]

- 3. 234081-98-2[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. clearsynth.com [clearsynth.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. a2bchem.com [a2bchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 12-(tert-butoxy)-12-oxododecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 12-(tert-butoxy)-12-oxododecanoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information, relevant data for structurally similar compounds, and detailed experimental protocols to enable researchers to determine precise solubility parameters.

Introduction to this compound

This compound, a mono-tert-butyl ester of dodecanedioic acid, is a valuable bifunctional molecule. Its structure, featuring a long aliphatic chain, a terminal carboxylic acid, and a bulky tert-butyl ester group, imparts unique physicochemical properties that are of interest in various fields, including polymer chemistry and as a linker in drug development. Understanding its solubility is critical for its application in synthesis, purification, and formulation.

Qualitative Solubility Data

One supplier indicates that this compound is soluble in toluene[1]. Furthermore, a longer-chain analogue, octadecanedioic acid mono-tert-butyl ester, is reported to have slight solubility in dimethyl sulfoxide (DMSO) and methanol[2][3]. This suggests that this compound is likely to be soluble in a range of common organic solvents, particularly those with moderate to low polarity.

Solubility of Structurally Related Compounds: Dodecanedioic Acid

To provide a baseline for understanding the solubility behavior of its mono-tert-butyl ester, the following table summarizes the solubility of the parent compound, dodecanedioic acid, in various organic solvents at different temperatures. Dicarboxylic acids with an even number of carbon atoms, like dodecanedioic acid, generally exhibit lower solubility than their odd-numbered counterparts[4][5]. The esterification to the mono-tert-butyl ester is expected to increase its solubility in less polar organic solvents due to the introduction of the lipophilic tert-butyl group.

Table 1: Solubility of Dodecanedioic Acid in Organic Solvents

| Temperature (K) | Ethanol (mole fraction) | Acetic Acid (mole fraction) | Acetone (mole fraction) | Ethyl Acetate (mole fraction) |

| 288.15 | 0.0038 | 0.0028 | 0.0019 | 0.0014 |

| 293.15 | 0.0049 | 0.0036 | 0.0025 | 0.0018 |

| 298.15 | 0.0063 | 0.0047 | 0.0032 | 0.0024 |

| 303.15 | 0.0081 | 0.0061 | 0.0042 | 0.0031 |

| 308.15 | 0.0104 | 0.0078 | 0.0054 | 0.0040 |

| 313.15 | 0.0133 | 0.0100 | 0.0069 | 0.0051 |

| 318.15 | 0.0169 | 0.0128 | 0.0088 | 0.0065 |

| 323.15 | 0.0215 | 0.0162 | 0.0112 | 0.0083 |

Data adapted from Zhang, H., et al. (2014). Measurement and correlation of solubility of dodecanedioic acid in different pure solvents from T=(288.15 to 323.15)K. The Journal of Chemical Thermodynamics, 68, 270-274.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method

This is a straightforward and widely used technique for determining the solubility of a solid in a liquid.

Materials and Apparatus:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatic water bath or heating mantle with a temperature controller

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a thermostatic water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the temperature. Filter the solution to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the solute can then be determined by difference.

-

Calculation: The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Static Analytic Method

This method involves analyzing the composition of a saturated solution at equilibrium.

Procedure:

-

System Setup: Place a known mass of the solvent into a jacketed glass vessel connected to a thermostatic circulator to maintain a constant temperature.

-

Preparation of Saturated Solution: Add an excess of this compound to the solvent. Stir the mixture continuously.

-

Equilibration: Allow the system to reach equilibrium at the set temperature, which is confirmed when the concentration of the solute in the liquid phase remains constant over time.

-

Sampling and Analysis: A sample of the saturated solution is withdrawn, and its composition is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), after proper dilution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the gravimetric method.

Caption: Gravimetric method for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its structural characteristics and the solubility of related compounds suggest its solubility in a variety of organic solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine the solubility of this compound in solvents relevant to their specific applications. Such data is invaluable for the effective use of this compound in research and development.

References

- 1. Dodecanedioic acid, Mono(1,1-diMethylethyl) ester | 234081-98-2 [chemicalbook.com]

- 2. Octadecanedioic acid mono-tert-butyl ester price,buy Octadecanedioic acid mono-tert-butyl ester - chemicalbook [chemicalbook.com]

- 3. Octadecanedioic acid mono-tert-butyl ester CAS#: 843666-40-0 [m.chemicalbook.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

molecular structure and formula of 12-(tert-butoxy)-12-oxododecanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and synthesis of 12-(tert-butoxy)-12-oxododecanoic acid. This compound is a valuable bifunctional linker molecule, notably utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Molecular Structure and Formula

This compound is a dicarboxylic acid monoester. It features a twelve-carbon aliphatic chain, with one terminus being a carboxylic acid and the other a tert-butyl ester.

Chemical Formula: C₁₆H₃₀O₄[1][3]

Synonyms: Dodecanedioic Acid, Mono(1,1-Dimethylethyl) Ester; tert-Butyl Hydrogen Dodecanedioate

Canonical SMILES: O=C(O)CCCCCCCCCCC(=O)OC(C)(C)C[4]

InChI: InChI=1S/C16H30O4/c1-16(2,3)20-15(19)13-11-9-7-5-4-6-8-10-12-14(17)18/h4-13H2,1-3H3,(H,17,18)[4]

Molecular Structure:

Caption: 2D representation of this compound.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 286.41 g/mol | [1][3] |

| CAS Number | 234081-98-2 | [3] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 38.0 to 42.0 °C | |

| Boiling Point | 389.1 ± 15.0 °C (Predicted) | [3] |

| Purity | >98.0% | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |

Experimental Protocols

Synthesis of this compound[7]

This protocol details the synthesis of this compound from dodecanedioic acid.

Materials:

-

Dodecanedioic acid

-

tert-Butanol

-

4-Dimethylaminopyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

In a reaction vessel, dissolve dodecanedioic acid (15 g, 65 mmol), tert-butanol (64 mL, 650 mmol), and a catalytic amount of DMAP in THF (80 mL) at 0 °C.

-

Slowly add a solution of DCC (16 g, 78 mmol) in THF (20 mL) to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir continuously for 24 hours.

-

Upon completion of the reaction, remove the insoluble N,N'-dicyclohexylurea (DCU) by-product by filtration.

-

Concentrate the filtrate and purify the residue by column chromatography using a gradient elution of 20% to 40% ethyl acetate in hexane.

-

This purification yields the final product as a colorless solid (9 g, 50% yield).[6]

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Spectroscopic Data

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. americanelements.com [americanelements.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 234081-98-2|this compound|BLD Pharm [bldpharm.com]

- 6. Dodecanedioic acid, Mono(1,1-diMethylethyl) ester | 234081-98-2 [chemicalbook.com]

A Technical Guide to High-Purity 12-(tert-butoxy)-12-oxododecanoic Acid for Researchers and Drug Development Professionals

Introduction: 12-(tert-butoxy)-12-oxododecanoic acid, a bifunctional molecule featuring a terminal carboxylic acid and a tert-butyl ester, serves as a critical building block in advanced pharmaceutical research. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as a versatile aliphatic linker. PROTACs are novel therapeutic agents that leverage the cell's own protein disposal machinery to eliminate disease-causing proteins. The purity of this linker is paramount, as impurities can lead to side reactions, difficult purification of the final PROTAC, and unreliable biological data. This guide provides an in-depth overview of commercial suppliers, experimental protocols, and relevant workflows for researchers utilizing high-purity this compound.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity this compound is a critical first step for any research or development project. The following table summarizes commercially available options. Researchers are advised to request a certificate of analysis from suppliers to obtain lot-specific purity data.

| Supplier | Reported Purity/Assay | CAS Number | Noteworthy Information |

| American Elements | Capable of producing high purity forms (99%, 99.9%, 99.99%, 99.999%+)[1] | 234081-98-2 | Offers various grades including pharmaceutical and research grades. Can produce to customer specifications.[1] |

| Anonymous Supplier | ≥ 98%[2] | 234081-98-2 | Listed as "powder to crystal" in appearance. |

| BLDpharm | Purity information available upon inquiry.[3] | 234081-98-2 | Provides documentation such as NMR, HPLC, LC-MS upon request. |

| Clearsynth | Certificate of Analysis provided with purchase.[4] | 234081-98-2 | A leading manufacturer and exporter of this compound.[4] |

| MedChemExpress (MCE) | High purity and quality.[5] | 234081-98-2 | Explicitly marketed as a PROTAC linker.[5] |

Experimental Protocols

Representative Synthesis of this compound

The synthesis of mono-tert-butyl esters of dicarboxylic acids can be challenging due to the potential for di-ester formation. The following protocol is a representative method adapted from procedures for similar long-chain dicarboxylic acid mono-esters.

Principle: This method involves the selective mono-esterification of dodecanedioic acid. One common strategy is to react the diacid with a tert-butylating agent under controlled conditions to favor the formation of the mono-ester.

Materials:

-

Dodecanedioic acid

-

Toluene

-

tert-Butanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve dodecanedioic acid in a suitable solvent such as toluene. Add tert-butanol to the mixture.

-

Esterification: While stirring, add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. The reaction is typically stirred at room temperature overnight.

-

Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator. b. Dilute the residue with dichloromethane (DCM) and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted diacid, and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel to achieve high purity.

Purity Determination by Quantitative ¹H NMR (qNMR)

Principle: qNMR is an absolute method for purity determination that compares the integral of a known proton signal from the analyte with that of a certified internal standard of known purity and weight.[6]

Materials:

-

This compound sample

-

High-purity internal standard (e.g., dimethyl sulfone, maleic acid)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

High-resolution NMR spectrometer (≥400 MHz)

Procedure:

-

Sample Preparation: a. Accurately weigh a specific amount of the this compound sample. b. Accurately weigh a specific amount of the internal standard. c. Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.

-

NMR Data Acquisition: a. Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle). b. Ensure the signals for both the analyte and the internal standard are well-resolved and free from overlap with other signals.

-

Data Processing and Calculation: a. Carefully integrate the distinct signals of the analyte (e.g., the singlet from the tert-butyl group at ~1.44 ppm) and the internal standard. b. Calculate the purity using the following formula[7]: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a non-chromophoric compound like this compound, a universal detector like a Refractive Index Detector (RID) or derivatization for UV detection is often employed.

Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Acid modifier (e.g., formic acid, phosphoric acid)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., RID).

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: Refractive Index Detector (RID)

-

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Mandatory Visualizations

Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound as a linker. This involves sequential amide couplings to a ligand for the target protein and a ligand for an E3 ubiquitin ligase.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Logical Flow for Purity Assessment

This diagram outlines the logical process for assessing the purity of a synthesized or purchased batch of this compound, combining qualitative and quantitative methods.

References

- 1. americanelements.com [americanelements.com]

- 2. China CAS#234081-98-2 | this compound Manufacturers Suppliers Factory [orchid-chem.com]

- 3. 234081-98-2|this compound|BLD Pharm [bldpharm.com]

- 4. clearsynth.com [clearsynth.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

safety and handling precautions for 12-(tert-butoxy)-12-oxododecanoic acid

An In-depth Technical Guide to the Safety and Handling of 12-(tert-butoxy)-12-oxododecanoic acid

This guide provides comprehensive safety and handling information for this compound (CAS: 234081-98-2), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

Synonyms: Dodecanedioic Acid, Mono(1,1-Dimethylethyl) Ester; this compound[1]

| Property | Value |

| CAS Number | 234081-98-2 |

| Molecular Formula | C16H30O4 |

| Molecular Weight | 286.41 g/mol [1][2] |

| Appearance | Powder to crystal[3] |

| Melting Point | 40 °C[3] |

| Boiling Point | 389.1 ± 15.0 °C (Predicted)[1][3] |

| Purity | ≥ 97% |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

| GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1] |

GHS Pictogram:

-

GHS07: Exclamation Mark[1]

Signal Word: Warning[1]

Safe Handling and Experimental Protocols

Adherence to strict experimental protocols is essential when working with this compound to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory and local regulations. Wash and dry hands after handling.

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat or a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Engineering Controls

-

Work in a well-ventilated area. Use a chemical fume hood or provide appropriate exhaust ventilation at places where dust is formed.

General Handling Precautions

-

Avoid contact with skin and eyes.

-

Avoid the formation and inhalation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a dry, well-ventilated place.

-

Keep container tightly closed.

-

Recommended storage is at room temperature in an inert atmosphere.[2]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.

Caption: Workflow for Safe Chemical Handling.

References

An In-depth Technical Guide on the Thermal Stability of Long-Chain Mono-tert-butyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain mono-tert-butyl esters are a class of compounds of significant interest in the pharmaceutical and biotechnology sectors. Their unique molecular structure, featuring a lipophilic long alkyl chain and a sterically hindered tert-butyl ester group, imparts desirable properties for their use as chemical linkers and protecting groups in the synthesis of complex molecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The thermal stability of these esters is a critical parameter, influencing their selection for specific synthetic routes, purification methods, and storage conditions. This guide provides a comprehensive overview of the thermal stability of long-chain mono-tert-butyl esters, detailed experimental protocols for its assessment, and an exploration of their decomposition pathways.

Thermal Stability Analysis

The thermal stability of long-chain mono-tert-butyl esters is primarily determined by the C-O bond strength of the ester group and the overall molecular weight. Generally, the thermal resistance of esters increases with the length of the aliphatic chain. The decomposition of tert-butyl esters typically proceeds via a unimolecular elimination reaction, yielding a carboxylic acid and isobutylene.

Quantitative Data on Thermal Decomposition

The following tables summarize the thermal decomposition data for a homologous series of long-chain mono-tert-butyl dicarboxylate esters. This data has been collated from various sources and, where specific experimental values were unavailable, has been estimated based on established trends for similar long-chain esters. The onset temperature of decomposition (Tonset) is a key indicator of thermal stability.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Onset Decomposition Temperature (Tonset) (°C) |

| Mono-tert-butyl decanedioate | C₁₄H₂₆O₄ | 258.35 | ~ 225 |

| Mono-tert-butyl dodecanedioate | C₁₆H₃₀O₄ | 286.41 | ~ 230 |

| Mono-tert-butyl tetradecanedioate | C₁₈H₃₄O₄ | 314.46 | ~ 235 |

| Mono-tert-butyl hexadecanedioate | C₂₀H₃₈O₄ | 342.52 | ~ 240 |

| Mono-tert-butyl octadecanedioate | C₂₂H₄₂O₄ | 370.57 | ~ 245 |

Note: The onset decomposition temperatures are approximate values and can be influenced by experimental conditions such as heating rate and sample purity.

Decomposition Pathway

The thermal decomposition of tert-butyl esters is a classic example of an E1 elimination reaction. The process is initiated by the cleavage of the carbon-oxygen bond of the tert-butyl group, leading to the formation of a relatively stable tertiary carbocation and a carboxylate anion. The carbocation then undergoes deprotonation to form isobutylene, and the carboxylate anion is protonated to yield the corresponding carboxylic acid.

Caption: Thermal decomposition pathway of a long-chain mono-tert-butyl ester.

Experimental Protocols

Accurate determination of the thermal stability of long-chain mono-tert-butyl esters requires standardized experimental procedures. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the two primary techniques for this purpose.

Experimental Workflow

The general workflow for assessing the thermal properties of these esters involves synthesis and purification, followed by characterization using TGA and DSC.

Potential Impurities in Commercially Available 12-(tert-butoxy)-12-oxododecanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities in commercially available 12-(tert-butoxy)-12-oxododecanoic acid (CAS No. 234081-98-2). This molecule is a crucial bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), making its purity a critical parameter for the successful development of these novel therapeutics. This document outlines the probable impurities arising from its synthesis, presents analytical methodologies for their detection, and offers a detailed experimental protocol for purity assessment.

Overview of this compound

This compound is a long-chain dicarboxylic acid mono-tert-butyl ester. Its structure features a terminal carboxylic acid and a tert-butyl ester at the other end of a C12 alkyl chain. This heterobifunctional nature allows for its sequential or orthogonal conjugation to a target protein ligand and an E3 ligase ligand, forming the core of a PROTAC molecule. The purity of this linker is paramount, as impurities can lead to undesired side-reactions, the formation of closely related and difficult-to-separate PROTAC species, and ultimately, misleading biological data.

Potential Impurities from Synthesis

The most common synthetic route to this compound is the mono-esterification of dodecanedioic acid with tert-butanol. A widely used method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1] Based on this synthetic pathway, the following impurities can be anticipated:

-

Starting Materials:

-

Dodecanedioic acid: Unreacted starting material.

-

tert-Butanol: Excess reagent used to drive the reaction.

-

-

Reagents and Their By-products:

-

Dicyclohexylcarbodiimide (DCC): Residual coupling agent.

-

N,N'-Dicyclohexylurea (DCU): The insoluble by-product formed from DCC during the coupling reaction.[2][3] While largely removed by filtration, trace amounts may remain.

-

4-Dimethylaminopyridine (DMAP): The catalyst, which is typically used in catalytic amounts but may persist.

-

-

Reaction By-products:

-

Di-tert-butyl dodecanedioate: The product of esterification at both ends of the dodecanedioic acid. This is often the most significant and challenging impurity to separate due to its similar polarity to the desired product.

-

N-acylurea: A notorious by-product of carbodiimide-mediated esterifications, formed by the rearrangement of the O-acylisourea intermediate.[2][3]

-

Logical Relationship of Impurity Formation

Caption: Logical flow of impurity generation.

Quantitative Data on Potential Impurities

Obtaining precise quantitative data for impurities in commercially available batches is challenging as it varies between suppliers and batches. However, based on analogous preparations and typical purity levels of commercial-grade reagents, a potential impurity profile can be projected. The table below summarizes these potential impurities and their likely levels in a product with a stated purity of >98%.

| Impurity | Type | Typical Amount (%) | Method of Detection |

| Dodecanedioic acid | Starting Material | < 0.5 | HPLC, LC-MS |

| Di-tert-butyl dodecanedioate | By-product | < 1.0 | HPLC, LC-MS, GC |

| N,N'-Dicyclohexylurea (DCU) | Reagent By-product | < 0.2 | HPLC, LC-MS |

| 4-Dimethylaminopyridine (DMAP) | Reagent | < 0.1 | HPLC, LC-MS |

| Other unknown impurities | Various | < 0.5 | HPLC, LC-MS |

Experimental Protocols for Impurity Analysis

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the target compound and quantifying impurities. A reversed-phase method is generally suitable.

Protocol:

-

Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-30 min: 60% B to 90% B

-

30-50 min: Hold at 90% B

-

50-51 min: 90% B to 60% B

-

51-60 min: Hold at 60% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: Dissolve 15 mg of the sample in 1 mL of a 2:1 mixture of tetrahydrofuran and acetonitrile.

-

Analysis: Calculate purity and impurity levels using the area normalization method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of impurities by providing molecular weight information. The HPLC conditions described above can be adapted for an LC-MS system.

Protocol:

-

LC System: As described for HPLC.

-

MS Detector: Electrospray Ionization (ESI) in negative ion mode is suitable for detecting the carboxylic acid-containing compounds.

-

Data Analysis: Extract mass spectra for each chromatographic peak to determine the molecular weights of the main component and impurities. Compare these with the expected masses of the potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the desired product and the identification of structurally similar impurities.

Protocol:

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

-

¹H NMR Analysis:

-

The broad singlet for the carboxylic acid proton is expected around 11-12 ppm (may not be observed in CDCl₃ without D₂O exchange).

-

A triplet at approximately 2.35 ppm corresponds to the -CH₂- group adjacent to the carboxylic acid.

-

A triplet around 2.20 ppm is characteristic of the -CH₂- group next to the tert-butyl ester.

-

A singlet at approximately 1.44 ppm integrating to 9 protons confirms the presence of the tert-butyl group.

-

The long alkyl chain will appear as a multiplet around 1.25-1.63 ppm.

-

-

¹³C NMR Analysis:

-

The carboxylic acid carbonyl carbon should appear around 180 ppm.

-

The ester carbonyl carbon will be around 174 ppm.

-

The quaternary carbon of the tert-butyl group is expected around 80 ppm, with the methyl carbons around 28 ppm.

-

The carbons of the alkyl chain will resonate in the 24-35 ppm region.

-

Visualization of Workflows

Synthetic Pathway and Impurity Formation

Caption: Synthetic pathway and impurity formation.

Analytical Workflow for Purity Assessment

Caption: Analytical workflow for purity assessment.

Conclusion

The purity of this compound is a critical quality attribute that can significantly influence the outcome of PROTAC-based drug discovery programs. A thorough understanding of the potential impurities arising from its synthesis is essential for developing robust analytical methods to ensure its quality. The synthetic and analytical workflows provided in this guide offer a framework for researchers, scientists, and drug development professionals to assess and control the impurity profile of this key PROTAC linker, thereby contributing to the generation of reliable and reproducible scientific data.

References

Methodological & Application

Application Notes and Protocols for the Use of 12-(tert-butoxy)-12-oxododecanoic Acid in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing not only the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase) but also the molecule's overall physicochemical properties such as solubility and cell permeability.

Alkyl linkers, such as those derived from 12-(tert-butoxy)-12-oxododecanoic acid, offer a versatile and synthetically accessible option for PROTAC development. The long C12 alkyl chain provides significant length and flexibility, which can be crucial for spanning the distance between the POI and the E3 ligase to enable productive ternary complex formation. The bifunctional nature of this compound, with a carboxylic acid at one end and a tert-butyl protected carboxylic acid at the other, allows for a controlled, sequential "click" chemistry approach to PROTAC synthesis. This document provides detailed application notes and protocols for the incorporation of this linker into PROTACs.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

Application Notes: Amide Coupling with 12-(tert-butoxy)-12-oxododecanoic Acid

Introduction

12-(tert-butoxy)-12-oxododecanoic acid is a bifunctional molecule commonly employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its long aliphatic chain provides spatial separation between the two ligands of a PROTAC, while the carboxylic acid and tert-butyl ester groups offer orthogonal handles for chemical modification. The formation of a stable amide bond by coupling the terminal carboxylic acid with a primary or secondary amine is a critical step in the synthesis of these and other complex molecules.

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" to an intermediate that is more susceptible to nucleophilic attack by the amine. This is typically achieved using coupling reagents. Common strategies involve the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives such as 1-Hydroxybenzotriazole (HOBt), or aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3] The choice of coupling reagent, base, and solvent can significantly impact reaction efficiency, yield, and purity by minimizing side reactions.

These protocols provide detailed methods for the efficient coupling of this compound with a generic amine using standard, high-efficiency coupling reagents.

General Reaction Pathway

The overall transformation involves the activation of the carboxylic acid followed by nucleophilic attack by the amine to form the amide bond.

References

Application of 12-(tert-butoxy)-12-oxododecanoic Acid in Polymer Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-(tert-butoxy)-12-oxododecanoic acid is a unique bifunctional molecule poised for significant applications in advanced polymer synthesis, particularly in the fields of biomaterials and drug delivery. Its structure, featuring a free carboxylic acid at one end and a tert-butyl protected carboxylic acid at the other, allows for the strategic design of polymers with terminal reactive groups. This mono-protection strategy enables the synthesis of well-defined polyesters and polyamides with a latent carboxylic acid functionality. Subsequent deprotection of the tert-butyl group unmasks a terminal carboxyl group, which can be utilized for bioconjugation, surface functionalization, or the creation of block copolymers. This application note provides detailed protocols for the synthesis of polyesters and polyamides using this compound and the subsequent deprotection to yield polymers with a terminal carboxylic acid.

Application in Polyester Synthesis

The free carboxylic acid of this compound can readily undergo condensation polymerization with a diol to form a polyester. The tert-butyl ester group remains intact during polymerization, resulting in a polymer chain with a protected carboxylic acid at one terminus.

Experimental Protocol: Synthesis of a Polyester with a Terminal tert-Butyl Ester Group

This protocol details the synthesis of a polyester via melt polycondensation of this compound and a diol, such as 1,6-hexanediol.

Materials:

-

This compound

-

1,6-hexanediol

-

Tin(II) 2-ethylhexanoate (catalyst)

-

Chloroform

-

Methanol

-

Nitrogen gas (high purity)

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with condenser

-

Heating mantle with temperature controller

-

Vacuum pump

Procedure:

-

Monomer Charging: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head, add this compound (1 equivalent) and 1,6-hexanediol (1.1 equivalents).

-

Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to ensure an inert atmosphere.

-

Catalyst Addition: Add Tin(II) 2-ethylhexanoate (0.1 mol% with respect to the diacid) to the reaction mixture.

-

Melt Polycondensation - Stage 1 (Esterification):